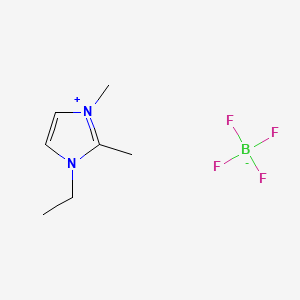

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.BF4/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)5/h5-6H,4H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIWGPCMWBGRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049266 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307492-75-7 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the properties of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate

An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate ([EDMIM][BF4])

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 307492-75-7), an imidazolium-based ionic liquid notable for its distinct properties and applications. Unlike many of its counterparts, [EDMIM][BF4] is a crystalline solid at room temperature with a relatively high melting point.[1][2][3] It is characterized by high thermal and electrochemical stability, featuring a particularly wide electrochemical window that makes it a compound of significant interest for researchers in electrochemistry and materials science.[1][4] This document details its core physicochemical properties, provides a validated synthesis protocol, explores its primary applications in high-voltage electrochemical systems, and outlines critical safety and handling procedures for laboratory and industrial use.

Introduction: A Unique Solid Ionic Liquid

Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C, and many are liquid at ambient temperatures.[5][6] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have established them as "green" alternatives to volatile organic solvents in fields ranging from organic synthesis to electrochemistry.[6][7] The imidazolium cation is a foundational component of many widely studied ILs due to the aromaticity and stability it imparts.[8]

This compound, hereafter referred to as [EDMIM][BF4], is a member of this family but stands apart. It consists of a 1-ethyl-2,3-dimethylimidazolium cation and a tetrafluoroborate anion.[9] The additional methyl group at the C2 position of the imidazolium ring, compared to its more common analogue 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), significantly influences its physical properties, rendering it a white crystalline solid at room temperature.[1] This characteristic, combined with its exceptional electrochemical stability, positions [EDMIM][BF4] as a specialized material for applications where a solid-state or high-temperature liquid electrolyte is advantageous.

Physicochemical Properties

The defining characteristics of [EDMIM][BF4] are summarized below. These properties are fundamental to understanding its behavior and suitability for various applications.

| Property | Value | Source(s) |

| CAS Number | 307492-75-7 | [1][9][10] |

| Molecular Formula | C₇H₁₃BF₄N₂ | [1][9] |

| Molecular Weight | 212.00 g/mol | [1][9] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 104 °C | [1][2][3] |

| Density | 1.21 - 1.25 g/cm³ | [1][11] |

| Electrochemical Window | 5.38 V | [4] |

The high melting point of 104 °C is a direct consequence of the molecular structure, which allows for more efficient crystal packing compared to asymmetrically substituted imidazolium salts.[1][2][3] Perhaps its most compelling feature is its large electrochemical stability window of 5.38 V, which is significantly wider than that of conventional aqueous and organic electrolytes.[4] This property is critical for the development of high-voltage energy storage devices, as it dictates the maximum operational voltage before the electrolyte itself begins to oxidize or reduce.[4][12]

Synthesis and Characterization

The synthesis of [EDMIM][BF4] is a robust, multi-step process that can be reliably performed in a standard laboratory setting. The methodology relies on established principles of quaternization and anion metathesis, ensuring a high-purity final product when executed with care.

Synthesis Principle

The synthesis is typically a two-step process:

-

N-Ethylation (Quaternization): The process begins with the quaternization of 1,2-dimethylimidazole. An ethyl group is introduced to the N3 position of the imidazole ring using an ethylating agent (e.g., an ethyl halide), forming the 1-ethyl-2,3-dimethylimidazolium halide salt. This reaction is a classic example of an Sɴ2 reaction, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the ethyl group.

-

Anion Metathesis: The resulting halide anion is then exchanged for the desired tetrafluoroborate (BF₄⁻) anion. This is achieved by reacting the halide salt with a tetrafluoroborate salt, typically sodium tetrafluoroborate (NaBF₄). The reaction is driven by the precipitation of the insoluble sodium halide salt in an appropriate solvent, effectively removing it from the equilibrium and yielding the target ionic liquid.

Experimental Protocol

Step 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Bromide ([EDMIM][Br])

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-dimethylimidazole (1.0 eq) with a suitable solvent such as acetonitrile or toluene.

-

Slowly add bromoethane (1.1 eq) to the solution at room temperature. The reaction is exothermic and may require an ice bath for initial temperature control.

-

Heat the mixture to reflux (approximately 60-70 °C) and maintain for 24-48 hours with vigorous stirring.

-

Upon completion, cool the reaction mixture to room temperature. The product, [EDMIM][Br], will often precipitate as a solid.

-

Filter the solid product and wash it thoroughly with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to remove residual solvent.

Step 2: Synthesis of [EDMIM][BF₄] via Anion Exchange

-

Dissolve the dried [EDMIM][Br] (1.0 eq) in a minimal amount of a suitable solvent, such as acetone or methanol.

-

In a separate flask, prepare a solution of sodium tetrafluoroborate (NaBF₄) (1.05 eq) in the same solvent.

-

Slowly add the NaBF₄ solution to the [EDMIM][Br] solution while stirring. A white precipitate of sodium bromide (NaBr) will form immediately.

-

Continue stirring the mixture at room temperature for 12-24 hours to ensure the reaction goes to completion.

-

Remove the NaBr precipitate by filtration. A fine filter (e.g., Celite pad) is recommended to remove all solid byproducts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude [EDMIM][BF₄]. To ensure high purity, which is critical for electrochemical applications, wash the product multiple times with ice-cold deionized water, followed by a final wash with diethyl ether.

-

Dry the final product under high vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove all traces of water and organic solvents.

Characterization

The identity and purity of the synthesized [EDMIM][BF₄] should be confirmed using standard analytical techniques. ¹H and ¹³C NMR spectroscopy can verify the structure of the cation, while techniques such as ion chromatography or a qualitative silver nitrate test can confirm the absence of halide impurities.

Key Applications

The unique properties of [EDMIM][BF4] make it a valuable material for several advanced applications, primarily centered around electrochemistry.

High-Voltage Supercapacitor Electrolytes

The primary application for [EDMIM][BF4] is as an electrolyte or electrolyte additive in high-voltage electrochemical double-layer capacitors (EDLCs), also known as supercapacitors.[1][4] The energy stored in a capacitor is proportional to the square of its operating voltage (E = ½CV²). The wide electrochemical window of [EDMIM][BF4] (5.38 V) allows for the construction of supercapacitors that can operate at significantly higher voltages (e.g., > 3.0 V) compared to devices using conventional electrolytes, leading to a substantial increase in energy density.[4]

The workflow for evaluating its performance in a supercapacitor is outlined below.

Other Applications

-

Materials Science: It can be incorporated into polymer composites and advanced coatings to enhance thermal stability and ionic conductivity.[1]

-

Synthetic Chemistry: Due to its high thermal stability, it serves as a non-volatile and robust reaction medium or solvent for specialized organic syntheses that require high temperatures.[1]

-

Paramagnetic Ionic Liquids: The [EDMIM]⁺ cation can be paired with magnetically active anions, such as tetrahaloferrate(III), to create novel paramagnetic ionic liquids with unique magnetic properties.[13]

Safety, Handling, and Storage

Proper handling of [EDMIM][BF₄] is essential to ensure laboratory safety and maintain the integrity of the material.

-

Hazard Identification: [EDMIM][BF₄] is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]

-

Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Do not handle until all safety precautions have been read and understood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is between 15–25 °C.[1]

-

Moisture Sensitivity: This compound is sensitive to moisture. The tetrafluoroborate anion can slowly hydrolyze in the presence of water to form hydrogen fluoride (HF), a highly corrosive and toxic gas.[10] Therefore, it is critical to store and handle the material under dry conditions, preferably in an inert atmosphere (e.g., in a glovebox).

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]

Conclusion

This compound is a specialized ionic liquid whose properties distinguish it from more common room-temperature analogues. Its solid nature, high melting point, and excellent thermal stability make it a robust material for demanding conditions. Its most significant attribute—a wide electrochemical stability window—positions it as a key enabling component for the next generation of high-voltage energy storage devices, particularly supercapacitors. For researchers and developers in electrochemistry and materials science, [EDMIM][BF4] offers a unique tool to push the boundaries of device performance and stability.

References

- This compound, >98%. RoCo Global. [URL: https://roco.

- This compound | C7H13BF4N2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Safety Data Sheet - 1-Ethyl-2,3-dimethyl-imidazolium tetrafluoroborate. Iolitec. [URL: https://iolitec.de/storage/uploads/2023/04/sds-il-0001-en.pdf]

- Densities, viscosities, volumetric properties and intermolecular interactions of binary mixtures of this compound with three solvents. ResearchGate. [URL: https://www.researchgate.

- Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. MDPI. [URL: https://www.mdpi.com/1422-0067/22/21/11835]

- This compound ionic liquid mixture as electrolyte for high-voltage supercapacitors. ResearchGate. [URL: https://www.researchgate.net/publication/325708892_1-Ethyl-23-dimethylimidazolium_tetrafluoroborate_ionic_liquid_mixture_as_electrolyte_for_high-voltage_supercapacitors]

- Why is 1-ethyl-3-methylimidazolium tetrafluoroborate (EMI-BF4) often considered a prototypical room temperature ionic liquid? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- Ionic conductivities of 1-ethyl-3-methylimidazolium tetrafluoroborate. ResearchGate. [URL: https://www.researchgate.

- 1-Ethyl-3-methylimidazolium tetrafluoroborate, >99%. IoLiTec. [URL: https://iolitec.

- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5478427_EN.htm]

- Thermal Analysis of 1-Ethyl-3-Methylimidazolium Tetrafluoroborate Molten Salt. NASA Technical Reports Server. [URL: https://ntrs.nasa.

- 1-Ethyl-3-methylimidazolium tetrafluoroborate - Safety Data Sheet. IoLiTec. [URL: https://iolitec.de/storage/uploads/2023/04/tds-il-0006-en.pdf]

- Preparation and purification of ionic liquids and precursors. Google Patents. [URL: https://patents.google.

- Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4895-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODU0MTR8YXBwbGljYXRpb24vcGRmfGg1Ni9oMGYvMTA0NjQ1NDYwMjk1OTgucGRmfDk3YjE3YjM5ODZkOGYxN2Y5ZGY0ZGI1Y2U5M2Q2YmY3N2QzZGNlYjU4Y2QyM2Q4NDQyYmU5YjYwM2Q3NzExZmM]

- SAFETY DATA SHEET - 1-Ethyl-3-methylimidazolium tetrafluoroborate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/04365]

- Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/163829/1/RSC%20Adv%20Final%20Version.pdf]

- This compound, >98%. IoLiTec. [URL: https://iolitec.

- This compound, >98%. IoLiTec (German). [URL: https://iolitec.

- IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRA. Journal of Advanced Scientific Research. [URL: https://www.jamdsr.com/admin/assets/article_issue/1637844078.pdf]

- Properties of 1-ethyl-3-methylimidazolium tetrafluoroborate mixtures. ResearchGate. [URL: https://www.researchgate.

- 1-Ethyl-3-methylimidazolium tetrafluoroborate ≥98% HPLC. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/04365]

- Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment. [URL: https://cwejournal.

- 1-Ethyl-2,3-dimethylimidazolium. IoLiTec. [URL: https://iolitec.de/en/products/ionic-liquids/catalog/imidazolium-based-ionic-liquids/1-ethyl-23-dimethylimidazolium]

- Application Notes and Protocols for Determining the Electrochemical Window of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]). Benchchem. [URL: https://www.benchchem.

- The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631776/]

- 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/dt/c5dt02322a]

- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. KU Leuven. [URL: https://core.ac.uk/download/pdf/34720649.pdf]

- Viscosity of binary mixtures of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid with four organic solvents. ResearchGate. [URL: https://www.researchgate.net/publication/364583161_Viscosity_of_binary_mixtures_of_1-ethyl-3-methylimidazolium_tetrafluoroborate_ionic_liquid_with_four_organic_solvents]

- Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8598918/]

- Physicochemical and Electrochemical Properties of 1-Ethyl-3-Methylimidazolium Tris(pentafluoroethyl)trifluorophosphate and 1-Ethyl-3-Methylimidazolium Tetracyanoborate. ResearchGate. [URL: https://www.researchgate.

- Structure of the ionic liquid (1-ethyl-3-methylimidazolium tetrafluoroborate) used in this study. ResearchGate. [URL: https://www.researchgate.

- Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. MDPI. [URL: https://www.mdpi.com/1996-1944/14/20/6030]

- (PDF) Physicochemical and Electrochemical Properties of 1-Ethyl-3-Methylimidazolium Tris(pentafluoroethyl)trifluorophosphate and 1-Ethyl-3-Methylimidazolium Tetracyanoborate. ResearchGate. [URL: https://www.researchgate.

- Ionic conductivities of 1-ethyl-3-methylimidazolium-(heptafluoro-n-propyl)trifluoroborate. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. roco.global [roco.global]

- 2. This compound, >98% | IoLiTec [iolitec.de]

- 3. This compound, >98% | IoLiTec [iolitec.de]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 6. Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciensage.info [sciensage.info]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. This compound | C7H13BF4N2 | CID 21977262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. iolitec.de [iolitec.de]

- 11. This compound CAS#: 307492-75-7 [m.chemicalbook.com]

- 12. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis of 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate: A Technical Guide for Advanced Practitioners

This guide provides a comprehensive, technically-grounded protocol for the synthesis, purification, and characterization of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate, often denoted as [Edimim][BF₄]. Designed for researchers and professionals in chemistry and drug development, this document moves beyond a simple recitation of steps to elucidate the underlying scientific principles, ensuring a reproducible and high-purity outcome.

Introduction: The Rationale for [Edimim][BF₄]

Ionic liquids (ILs) represent a unique class of solvents composed entirely of ions, exhibiting negligible vapor pressure, high thermal stability, and tunable physicochemical properties. The 1-Ethyl-2,3-dimethylimidazolium cation is of particular interest. Unlike its more common 1,3-disubstituted analogue (1-ethyl-3-methylimidazolium, [Emim]⁺), the presence of a methyl group at the C2 position of the imidazolium ring blocks the formation of N-heterocyclic carbenes and enhances its stability.[1] When paired with the weakly coordinating tetrafluoroborate anion (BF₄⁻), the resulting IL is suitable for a range of applications, including as an electrolyte in high-voltage supercapacitors and as a medium for chemical reactions.[2]

This guide details a robust two-step synthetic pathway: (I) the quaternization of 1,2-dimethylimidazole to form the intermediate halide salt, and (II) a subsequent anion metathesis reaction to yield the final tetrafluoroborate product.

Synthetic Strategy: A Two-Step Pathway

The synthesis of [Edimim][BF₄] is efficiently achieved through a sequential process that first builds the desired organic cation, followed by an exchange of its initial counter-ion for the desired tetrafluoroborate anion. This approach ensures high conversion and facilitates purification.

Diagram: Overall Synthetic Pathway

Caption: Two-step synthesis of [Edimim][BF₄].

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Tetrafluoroborate salts and alkyl halides are hazardous and require careful handling.[3][4][5]

Part I: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide ([Edimim][I])

This step involves the quaternization of the N1-position of 1,2-dimethylimidazole via an Sɴ2 reaction with an ethylating agent. Ethyl iodide is chosen for its higher reactivity compared to ethyl bromide or chloride, which allows for milder reaction conditions.[6] Acetonitrile is an excellent solvent for this reaction due to its polarity, which stabilizes the charged transition state, and its suitable boiling point.

Materials & Reagents:

-

1,2-Dimethylimidazole (C₅H₈N₂)

-

Ethyl Iodide (C₂H₅I)

-

Acetonitrile (CH₃CN), HPLC grade

-

Acetone (CH₃COCH₃), technical grade

-

Ethyl Acetate (CH₃COOC₂H₅), technical grade

Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dimethylimidazole (9.38 g, 97.5 mmol).[6]

-

Solvent Addition: Add 150 mL of acetonitrile to the flask to dissolve the starting material.

-

Reagent Addition: Place the flask in an ice bath to control the initial exotherm. Add ethyl iodide (16.7 g, 107.25 mmol, ~1.1 equivalents) dropwise to the stirred solution.[6] A slight excess of the alkylating agent ensures complete consumption of the imidazole.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 24-48 hours. The progress can be monitored by TLC or ¹H NMR of an aliquot.

-

Isolation: Upon completion, a precipitate will have formed. Cool the mixture in an ice bath to maximize precipitation. Collect the white crystalline product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethyl acetate or a cold 1:1 mixture of acetone and acetonitrile to remove unreacted starting materials.[6]

-

Drying: Dry the purified 1-ethyl-2,3-dimethylimidazolium iodide under vacuum at 40-50 °C to a constant weight. A typical yield is around 79%.[6]

Part II: Synthesis of this compound ([Edimim][BF₄])

This step utilizes a metathesis (ion exchange) reaction. The iodide salt is dissolved in a suitable solvent, and a tetrafluoroborate salt, typically sodium tetrafluoroborate (NaBF₄), is added. The insolubility of the resulting sodium iodide in the reaction solvent is the driving force for the reaction. Acetone is a common solvent choice for this step.[7]

Materials & Reagents:

-

1-Ethyl-2,3-dimethylimidazolium Iodide ([Edimim][I])

-

Sodium Tetrafluoroborate (NaBF₄)

-

Acetone (CH₃COCH₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Activated Charcoal

-

Celatom® or Diatomaceous Earth

Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve the dried [Edimim][I] (e.g., 20 g, ~79.3 mmol) in 200 mL of anhydrous acetone.

-

Reagent Addition: Add a slight molar excess of sodium tetrafluoroborate (e.g., 9.6 g, ~87.4 mmol, ~1.1 equivalents) to the solution.

-

Reaction: Stir the suspension vigorously at room temperature for 24-48 hours. A fine white precipitate of sodium iodide (NaI) will form.

-

Initial Filtration: Remove the NaI precipitate by vacuum filtration through a pad of Celatom®. Wash the filter cake with a small amount of anhydrous acetone to recover any entrained product.

-

Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.

-

Purification:

-

Dissolve the resulting crude oil or solid in a minimal amount of dichloromethane.

-

Add a small amount of activated charcoal (approx. 1-2% by weight) to decolorize the solution and adsorb non-polar impurities. Stir for 2-4 hours.

-

Filter the solution through a plug of silica gel or a fresh pad of Celatom® to remove the charcoal.

-

Remove the dichloromethane under reduced pressure.

-

-

Final Drying: Dry the final product under high vacuum at 60-70 °C for at least 24 hours to remove any residual solvent and water. The final product should be a colorless liquid or a white solid, depending on its purity.[8]

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow.

Product Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized ionic liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The absence of the acidic proton at the C2 position, which is characteristic of many imidazolium salts (typically δ > 9.5 ppm), is a key feature.

Table 1: Expected NMR Chemical Shifts

| Nucleus | Group Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | N-CH₂-CH₃ (Ethyl) | ~1.5 | Triplet |

| N-CH₃ (at N3) | ~3.8 | Singlet | |

| N-CH₂-CH₃ (Ethyl) | ~4.2 | Quartet | |

| Imidazolium Ring C-H (C4-H, C5-H) | ~7.4 - 7.6 | Singlets (2) | |

| Imidazolium Ring C-CH₃ (at C2) | ~2.6 | Singlet | |

| ¹³C NMR | N-CH₂-CH₃ (Ethyl) | ~15 | |

| N-CH₃ (at N3) | ~35 | ||

| N-CH₂-CH₃ (Ethyl) | ~45 | ||

| Imidazolium Ring C-H (C4, C5) | ~121, ~123 | ||

| Imidazolium Ring C-CH₃ (C2) | ~145 |

Note: Shifts are approximate and can vary based on the solvent (e.g., DMSO-d₆, CDCl₃) and residual water content.

Halide Contamination Test

Residual halide ions can be detrimental to many applications. A simple qualitative test involves dissolving a small amount of the final product in deionized water and adding a few drops of a silver nitrate (AgNO₃) solution. The formation of a precipitate (AgI or AgCl/AgBr) indicates the presence of halide impurities. For quantitative analysis, ion chromatography is recommended.

Concluding Remarks

The synthesis of this compound presented herein is a reliable and scalable method. The key to obtaining a high-purity product lies in the careful execution of the anion exchange step and, critically, the subsequent purification and drying procedures. Incomplete removal of byproduct salts, residual solvents, or water can significantly alter the physicochemical properties of the ionic liquid, impacting its performance. The characterization data, particularly NMR spectroscopy, provides a definitive validation of the molecular structure. By understanding the chemical principles behind each step, researchers can confidently produce high-quality [Edimim][BF₄] for their specific applications.

References

-

OXFORD LAB FINE CHEM LLP. (n.d.). ETHYL BROMIDE 99% - (For Synthesis) (Bromoethane) MSDS CAS: 74-96-4. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- García-Saiz, A., de Pedro, I., Vallcorba, O., Migowski, P., Hernández, I., & Fernández Barquín, L. (2020).

-

ResearchGate. (2020). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Retrieved from [Link]

-

Current World Environment. (2022). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Retrieved from [Link]

- Dzyuba, S. V., & Bartsch, R. A. (2001). Efficient Synthesis of 1-Alkyl(aralkyl)-3-methyl(ethyl)imidazolium Halides: Precursors for Room-Temperature Ionic Liquids. ElectronicsAndBooks.

-

ResearchGate. (2022). 1 H-NMR spectrum of 1-ethyl-3-methylimidazolium iodide. Retrieved from [Link]

- García-Saiz, A., et al. (2020). Experimental Section for 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids.

- U.S. Patent No. 7,763,186B2. (2010).

-

IoLiTec. (n.d.). This compound, >98%. Retrieved from [Link]

- Wadhawan, J. D., et al. (2000). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. Research, Society and Development, 10(10), e393101018988.

- Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.

- Begtrup, M., & Larsen, P. (1990). Reactions of 1,2-dimethylimidazole, particularly its metallation. Journal of the Chemical Society, Perkin Transactions 1.

-

ResearchGate. (2007). Structure of the ionic liquid (1-ethyl-3-methylimidazolium tetrafluoroborate) used in this study. Retrieved from [Link]

- García-Saiz, A., et al. (2020).

- Zikeli, F., et al. (2022).

-

CP Lab Safety. (n.d.). 1-Ethyl-2, 3-Dimethylimidazolium Tetrafluoroborate, min 99%, 100 grams. Retrieved from [Link]

Sources

- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 2. Buy 1,2-Dimethylimidazole (EVT-312351) | 1739-84-0 [evitachem.com]

- 3. echemi.com [echemi.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. This compound, >98% | IoLiTec [iolitec.de]

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate CAS number 307492-75-7

An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate (CAS: 307492-75-7)

This guide provides a comprehensive technical overview of this compound, an ionic liquid of significant interest in advanced materials and electrochemical applications. We will delve into its core properties, synthesis methodologies, and field-proven applications, offering insights grounded in established scientific principles for researchers, chemists, and drug development professionals.

Introduction: Unveiling a Versatile Ionic Liquid

This compound, hereafter referred to as [EDMIM][BF4], is a salt with a melting point below 100°C, classifying it as an ionic liquid (IL).[1] Its structure consists of an asymmetric 1-ethyl-2,3-dimethylimidazolium ([EDMIM]⁺) cation and a tetrafluoroborate ([BF4]⁻) anion.[2] This specific combination imparts a unique set of physicochemical properties, including notable thermal and electrochemical stability, making it a valuable compound for specialized applications.[3] Unlike traditional volatile organic solvents, its negligible vapor pressure positions it as a potentially greener alternative in chemical synthesis and other industrial processes.[1][4] This guide aims to synthesize the available technical data and practical knowledge surrounding [EDMIM][BF4] to facilitate its effective application in research and development.

Physicochemical Properties and Molecular Structure

The utility of [EDMIM][BF4] is fundamentally derived from its distinct physical and chemical characteristics. It presents as a white to off-white crystalline solid at ambient temperature, transitioning to a liquid state upon heating.[3] A summary of its key quantitative properties is provided in Table 1.

Table 1: Core Physicochemical Properties of [EDMIM][BF4]

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 307492-75-7 | [3][5] |

| Molecular Formula | C₇H₁₃BF₄N₂ | [2][3] |

| Molecular Weight | 212.00 g/mol | [2][3] |

| Melting Point | 104 °C | [3][5] |

| Density | 1.21 - 1.25 g/cm³ |[3][6] |

The molecular architecture is central to its function. The [EDMIM]⁺ cation's positive charge is delocalized across the imidazolium ring's π-system, while the negative charge of the [BF4]⁻ anion is distributed over the four fluorine atoms. This charge diffusion, coupled with the steric hindrance from the three different alkyl groups (methyl at C2, ethyl at N1, and methyl at N3), disrupts efficient crystal packing and contributes to its properties as an ionic liquid.[7]

Caption: Structure of the [EDMIM]⁺ cation and [BF₄]⁻ anion.

Synthesis and Purification: A Protocol for High-Purity [EDMIM][BF4]

The synthesis of imidazolium-based ionic liquids is typically a two-step process involving N-alkylation (quaternization) followed by anion exchange (metathesis).[8] Achieving high purity is critical, as residual halides from precursors can interfere with electrochemical and catalytic applications.

Synthesis Workflow

The logical flow for synthesizing high-purity [EDMIM][BF4] begins with the creation of the cation precursor, followed by the exchange of its anion, and concluding with rigorous purification.

Caption: General workflow for synthesis and purification of [EDMIM][BF₄].

Detailed Experimental Protocol

This protocol is a representative methodology adapted from standard procedures for similar ionic liquids.[8][9]

Step 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Halide (e.g., Bromide)

-

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 1,2-dimethylimidazole (1.0 mol). The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Alkylation: Slowly add an equimolar amount of a suitable ethylating agent, such as bromoethane (1.0 mol), to the flask. This reaction is exothermic and may require initial cooling in an ice bath to control the temperature.

-

Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux (typically 60-70°C) with constant stirring for 24-48 hours to ensure complete reaction.

-

Isolation: After cooling to room temperature, the resulting product, 1-ethyl-2,3-dimethylimidazolium bromide, will likely be a solid or a viscous oil. Wash the crude product repeatedly with a solvent in which the product is insoluble but the starting materials are (e.g., ethyl acetate or diethyl ether) to remove any unreacted precursors. Dry the intermediate product under vacuum.

Step 2: Anion Exchange to Synthesize [EDMIM][BF4]

-

Dissolution: Dissolve the 1-ethyl-2,3-dimethylimidazolium bromide intermediate (1.0 mol) in a suitable solvent, such as deionized water or acetone.[9]

-

Metathesis Reaction: In a separate vessel, prepare a solution of sodium tetrafluoroborate (NaBF₄) (approx. 1.05 mol, a slight excess) in the same solvent. Add the NaBF₄ solution to the imidazolium bromide solution and stir at room temperature for 3-6 hours.[9] A precipitate of sodium bromide (NaBr) will form.

-

Purification & Isolation:

-

Remove the NaBr precipitate by filtration.

-

If water was used as the solvent, the [EDMIM][BF4] can be extracted from the aqueous phase using a suitable organic solvent like dichloromethane (DCM).[9]

-

Combine the organic layers and wash several times with small portions of deionized water to remove any remaining inorganic salts.

-

Crucial Step - Halide Verification: Test the final aqueous wash with a silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgBr) indicates successful removal of bromide impurities. Repeat washing until the test is negative.

-

Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Finally, dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove all traces of volatile solvents and water.

-

Key Applications and Mechanisms of Action

[EDMIM][BF4] is not merely a solvent but an active material whose properties can be leveraged in various advanced applications.

Electrochemistry: High-Voltage Electrolytes

A primary application of [EDMIM][BF4] is as an electrolyte component in electrochemical energy storage devices, such as high-voltage supercapacitors.[3][10]

Mechanism: In a supercapacitor, the electrolyte's role is to provide ions that form an electrical double-layer at the surface of the porous electrodes. The performance of the device is directly linked to the electrolyte's properties. [EDMIM][BF4] offers several advantages:

-

Wide Electrochemical Window: Imidazolium tetrafluoroborate salts can have electrochemical stability windows exceeding 4V, allowing for higher operating voltages and thus greater energy density (E = ½CV²).[11]

-

Thermal Stability: Its inherent stability prevents degradation at the elevated temperatures that can occur during device operation.[1]

-

Ionic Conductivity: While the viscosity of pure [EDMIM][BF4] is high, it is often used in binary mixtures with low-viscosity organic solvents like acetonitrile (ACN).[10] This approach optimizes ionic conductivity by increasing ion mobility while retaining the high-voltage stability of the ionic liquid.[10]

Caption: Role of [EDMIM]⁺ and [BF₄]⁻ ions in a supercapacitor.

A study investigating [EDMIM][BF4] (referred to as [Emmim][BF4]) blended with acetonitrile showed that such mixtures are excellent candidates for high-voltage supercapacitor electrolytes.[10]

Materials Science and Green Chemistry

-

Advanced Materials: [EDMIM][BF4] can be incorporated into polymer composites and advanced coatings, leveraging its thermal stability and ionic nature to modify material properties.[3]

-

Green Solvent: As a non-volatile and thermally stable medium, it is a suitable solvent for specialized organic syntheses where traditional solvents are inadequate.[3] Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile reaction environment.[1]

Handling, Storage, and Safety

Proper handling of [EDMIM][BF4] is essential for ensuring researcher safety and maintaining the integrity of the material.

Safety Precautions:

-

Hazards: This compound may cause skin and eye irritation and potential respiratory irritation.[2] It is crucial to consult the Safety Data Sheet (SDS) before use.[3][12]

-

Personal Protective Equipment (PPE): Always handle with appropriate chemical-resistant gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood.[13]

Storage and Handling:

-

Moisture Sensitivity: The tetrafluoroborate anion is susceptible to hydrolysis, which can lead to the formation of corrosive hydrogen fluoride (HF).[12] Therefore, the compound is highly moisture-sensitive.

-

Storage Conditions: Store in a tightly sealed container in a dry, well-ventilated place, away from moisture and direct sunlight.[3] An inert atmosphere (e.g., a glovebox or desiccator with nitrogen/argon) is ideal for long-term storage to maintain high purity.

-

Incompatibilities: Avoid contact with strong oxidizing agents and bases.[12]

Conclusion and Future Outlook

This compound is a highly stable ionic liquid with significant potential, particularly in the field of energy storage. Its well-defined physicochemical properties, combined with a robust synthesis pathway, make it an attractive component for next-generation electrochemical devices. Future research will likely focus on optimizing its performance in electrolyte formulations, exploring its utility in other applications like CO₂ capture or catalysis, and developing novel paramagnetic materials based on its unique cation.[14][15] As the demand for high-performance, stable materials grows, the importance of specialized ionic liquids like [EDMIM][BF4] in both academic and industrial research is set to increase.

References

-

This compound, >98% - RoCo Global.

-

This compound | C7H13BF4N2 - PubChem.

-

Safety Data Sheet - Iolitec.

-

1-Ethyl-3-methylimidazolium tetrafluoroborate, >99% | IoLiTec.

-

Ionic conductivities of 1-ethyl-3-methylimidazolium tetrafluoroborate - ResearchGate.

-

Why is 1-ethyl-3-methylimidazolium tetrafluoroborate (EMI-BF4) often considered a prototypical room temperature ionic liquid? - Chemistry Stack Exchange.

-

The Rise of Ionic Liquids: Focus on 1-Ethyl-3-methylimidazolium Tetrafluoroborate.

-

This compound ionic liquid mixture as electrolyte for high-voltage supercapacitors | Request PDF - ResearchGate.

-

Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - MDPI.

-

US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents.

-

Safety Data Sheet: 1-Ethyl-3-methylimidazolium tetrafluoroborate - Carl ROTH.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

This compound, >98% | IoLiTec.

-

Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 - Current World Environment.

-

Journal of Advanced Scientific Research IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRA.

-

1-Ethyl-2,3-dimethylimidazolium | IoLiTec.

-

1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state - RSC Publishing.

-

This compound - ChemicalBook.

-

Buy this compound from Conier Chem&Pharma Limited.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H13BF4N2 | CID 21977262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. roco.global [roco.global]

- 4. sciensage.info [sciensage.info]

- 5. This compound, >98% | IoLiTec [iolitec.de]

- 6. This compound CAS#: 307492-75-7 [m.chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 9. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-Ethyl-3-methylimidazolium tetrafluoroborate, >99% | IoLiTec [iolitec.de]

- 12. iolitec.de [iolitec.de]

- 13. echemi.com [echemi.com]

- 14. 1-Ethyl-2,3-dimethylimidazolium | IoLiTec [iolitec.de]

- 15. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]

structure of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate

An In-Depth Technical Guide to the Structure and Properties of 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the ionic liquid this compound, often abbreviated as [EDIMIM][BF4]. Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for a wide range of applications.[1][2] This document delves into the molecular structure, synthesis, and physicochemical properties of [EDIMIM][BF4], offering researchers, scientists, and drug development professionals a detailed understanding of this compound. The interplay between the structure of the 1-ethyl-2,3-dimethylimidazolium cation and the tetrafluoroborate anion dictates its macroscopic properties and potential applications in fields like electrochemistry and organic synthesis.[3][4]

Molecular Structure and its Implications

The distinct properties of this compound arise from the specific arrangement and interaction of its constituent ions: the 1-Ethyl-2,3-dimethylimidazolium ([EDIMIM]⁺) cation and the tetrafluoroborate ([BF₄]⁻) anion.[5]

The 1-Ethyl-2,3-dimethylimidazolium Cation: A Tunable Core

The [EDIMIM]⁺ cation is characterized by a five-membered imidazolium ring substituted with two methyl groups at positions 2 and 3, and an ethyl group at position 1.[6] The positive charge is delocalized across the aromatic imidazolium ring, which contributes to its stability.[7] The presence of the methyl group at the C2 position is a key structural feature that differentiates it from the more common 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation. This substitution influences the cation's symmetry and steric hindrance, which in turn affects the packing of the ions in the liquid and solid states, often leading to a higher melting point compared to its C2-unsubstituted counterpart.[8]

Diagram 1: Molecular Structure of the 1-Ethyl-2,3-dimethylimidazolium ([EDIMIM]⁺) Cation

Caption: Structure of the [EDIMIM]⁺ cation.

The Tetrafluoroborate Anion: A Weakly Coordinating Partner

The tetrafluoroborate anion, [BF₄]⁻, is a tetrahedral species with a central boron atom bonded to four fluorine atoms.[9][10] Its negative charge is distributed symmetrically among the four highly electronegative fluorine atoms, resulting in a weakly coordinating and non-nucleophilic anion.[11] This property is crucial as it minimizes strong cation-anion interactions, which is a key factor in maintaining the liquid state of many ionic liquids at low temperatures.[7] The choice of [BF₄]⁻ as the anion often imparts desirable characteristics such as good thermal stability and a wide electrochemical window.[10]

Diagram 2: Lewis Structure of the Tetrafluoroborate ([BF₄]⁻) Anion

Caption: Lewis structure of the [BF₄]⁻ anion.[12]

Synthesis and Purification: A Methodical Approach

The synthesis of this compound is typically a multi-step process that requires careful control to ensure high purity. The general approach involves the quaternization of a substituted imidazole followed by an anion exchange reaction.[13][14]

Experimental Protocol: Two-Step Synthesis

Step 1: Quaternization to form 1-Ethyl-2,3-dimethylimidazolium Halide

-

Reactants: 1,2-dimethylimidazole and an ethylating agent (e.g., ethyl chloride or ethyl bromide).

-

Procedure: In a round-bottom flask, equimolar amounts of 1,2-dimethylimidazole and the ethylating agent are combined. The reaction is often carried out in a suitable solvent or neat. The mixture is stirred and heated under reflux for several hours. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy.

-

Rationale: This step introduces the ethyl group at the N1 position of the imidazole ring, forming the 1-ethyl-2,3-dimethylimidazolium halide salt.[15] The choice of halide can influence the subsequent anion exchange step.

Step 2: Anion Metathesis

-

Reactants: The 1-ethyl-2,3-dimethylimidazolium halide from Step 1 and a tetrafluoroborate salt (e.g., sodium tetrafluoroborate or silver tetrafluoroborate).[16]

-

Procedure: The imidazolium halide is dissolved in a suitable solvent, typically water or a polar organic solvent. An aqueous solution of the tetrafluoroborate salt is then added dropwise with stirring.

-

Rationale: This is a salt metathesis reaction where the halide anion is exchanged for the tetrafluoroborate anion. If a silver salt is used, the insoluble silver halide precipitates out of the solution, driving the reaction to completion.[7] If an alkali metal salt is used, purification steps are necessary to remove the resulting alkali halide.

Purification and Validation

Purification is critical to remove residual starting materials, solvents, and byproducts, which can significantly impact the physicochemical properties of the ionic liquid.

-

Washing: The product is typically washed multiple times with a solvent in which the ionic liquid is immiscible but the impurities are soluble (e.g., diethyl ether or ethyl acetate).

-

Drying: The purified ionic liquid is dried under high vacuum at an elevated temperature to remove any residual water and volatile organic compounds.

-

Characterization and Quality Control: The purity of the final product is confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): To confirm the chemical structure and identify any organic impurities.[17][18][19]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Halide Content Test: A qualitative test with silver nitrate solution is often performed to ensure the absence of residual halide ions.[16]

-

Diagram 3: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of [EDIMIM][BF4].

Physicochemical Properties: A Data-Driven Analysis

The macroscopic properties of this compound are a direct consequence of its ionic structure.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BF₄N₂ | [5] |

| Molecular Weight | 212.00 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 104 °C | [3][20][21] |

| Density | 1.21 g/cm³ | [3] |

Table 1: Key Physicochemical Properties of this compound.

Thermal Stability

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of ionic liquids.[17][24]

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the ethyl and methyl groups, as well as the protons on the imidazolium ring. The chemical shifts of the ring protons are sensitive to the anion's position and interaction with the cation.[24][25]

-

¹³C NMR: The carbon NMR provides information about the carbon framework of the [EDIMIM]⁺ cation.[19]

-

¹⁹F and ¹¹B NMR: These are used to characterize the [BF₄]⁻ anion and can indicate its purity and potential hydrolysis.

Applications and Future Outlook

The unique properties of this compound make it a candidate for various applications:

-

Electrochemistry: Its ionic nature and thermal stability make it suitable for use in electrochemical devices such as supercapacitors and batteries.[3]

-

Organic Synthesis: It can serve as a non-volatile and thermally stable solvent or catalyst for various organic reactions.[3]

-

Materials Science: It is used in the formulation of polymer composites and advanced coatings.[3]

The continued exploration of ionic liquids like [EDIMIM][BF4] is driven by the need for "green" and sustainable chemical processes.[2] Their tunability allows for the design of task-specific ionic liquids with optimized properties for particular applications.

Conclusion

This compound is a valuable ionic liquid with a unique set of properties derived from the interplay of its constituent ions. A thorough understanding of its structure, synthesis, and physicochemical characteristics is essential for its effective application in research and industry. The methodologies and data presented in this guide provide a solid foundation for scientists and professionals working with this and similar ionic liquids.

References

- Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing).

- Synthesis of ionic liquids | PDF - Slideshare.

- Tetrafluoroborate - Wikipedia.

- Tetrafluoroborate - Grokipedia.

- This compound, >98% - RoCo Global.

- Innovations in Ionic Liquids Synthesis - Alfa Chemistry.

- Synthesis and application of ionic liquids derived from biomass-a mini review.

- Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone | Scientific.Net.

- Synthesis of novel functional ionic liquids and their application in biomass - RSC Publishing.

- NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals - MDPI.

- Characterization of Molecular Systems and Monitoring of Chemical Reactions in Ionic Liquids by Nuclear Magnetic Resonance Spectroscopy - ACS Publications.

- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.

- Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - NIH.

- Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy.

- Tetrafluoroborate - chemeurope.com.

- Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures - PMC.

- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms.

- This compound | C7H13BF4N2 - PubChem.

- Tetrafluoroborate | BF4- | CID 26255 - PubChem - NIH.

- 1-Ethyl-2,3-dimethylimidazolium | C7H13N2+ | CID 2734166 - PubChem.

- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.

- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium - ajer.org.

- The Lewis Dot Structure for the Tetrafluoroborate Ion - YouTube.

- Why is 1-ethyl-3-methylimidazolium tetrafluoroborate (EMI-BF4) often considered a prototypical room temperature ionic liquid? - Chemistry Stack Exchange.

- Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 - Current World Environment.

- 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state - RSC Publishing.

- US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents.

- This compound, >98% | IoLiTec.

- (PDF) 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state - ResearchGate.

- 1-ethyl-3-methylimidazolium tetrafluoroborate--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids.

- 1-Ethyl-2,3-dimethylimidazolium chloride | C7H13ClN2 | CID 2734165 - PubChem.

- Structural studies of the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate in dichloromethane using a combined DFT-NMR spectroscopic approach - PubMed.

- Structure of ionic liquids of 1-alkyl-3-methylimidazolium cations: A systematic computer simulation study - American Institute of Physics.

- 1-Ethyl-2,3-dimethylimidazolium | IoLiTec.

- Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme - MDPI.

- Journal of Advanced Scientific Research IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRA.

- 1-Ethyl-3-methylimidazolium tetrafluoroborate = 98 HPLC 143314-16-3 - Sigma-Aldrich.

- The Analytical Study on Synthesis and Optimization of Purification of Ionic Liquid, 1-ethyl-3-methylimidazolium Tetrafluoroborate - ResearchGate.

- 1-Ethyl-3-methylimidazolium tetrafluoroborate, ≥97.0% (HPLC/T) - Otto Chemie Pvt. Ltd..

- This compound, >98% | IoLiTec.

Sources

- 1. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. roco.global [roco.global]

- 4. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]

- 5. This compound | C7H13BF4N2 | CID 21977262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Ethyl-2,3-dimethylimidazolium | C7H13N2+ | CID 2734166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Tetrafluoroborate [chemeurope.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Synthesis of ionic liquids | PDF [slideshare.net]

- 14. Synthesis of novel functional ionic liquids and their application in biomass - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06243B [pubs.rsc.org]

- 15. 1-Ethyl-2,3-dimethylimidazolium chloride | C7H13ClN2 | CID 2734165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 17. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. This compound, >98% | IoLiTec [iolitec.de]

- 21. This compound, >98% | IoLiTec [iolitec.de]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 25. Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate: A Technical Guide for Researchers

For scientists and professionals in the dynamic fields of research and drug development, the selection of appropriate solvents and reagents is a critical decision that profoundly influences experimental outcomes. Among the diverse array of ionic liquids, 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([Edimim][BF4]) has emerged as a compound of significant interest. Its unique physicochemical properties offer potential advantages in various applications, from organic synthesis to the formulation of active pharmaceutical ingredients (APIs). However, realizing its full potential necessitates a comprehensive understanding of its safety profile and handling requirements. This in-depth technical guide provides a holistic overview of this compound, moving beyond a simple recitation of safety data to offer field-proven insights and detailed protocols for its safe and effective utilization.

Section 1: Physicochemical and Hazard Profile

A thorough understanding of a substance's intrinsic properties is the bedrock of safe laboratory practice. This compound is a salt with a melting point of 104 °C, existing as a white to off-white crystalline solid at room temperature.[1][2] Its molecular formula is C7H13BF4N2, and it has a molecular weight of approximately 212.00 g/mol .[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 307492-75-7 | [5] |

| Molecular Formula | C7H13BF4N2 | [3] |

| Molecular Weight | 212.00 g/mol | [3] |

| Melting Point | 104 °C | [1][2] |

| Density | 1.21 g/cm³ | [1] |

| Appearance | White to off-white crystalline solid | [1] |

From a hazard perspective, aggregated GHS information indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] However, it is crucial to note that some reports indicate it does not meet GHS hazard criteria.[3] This highlights the importance of consulting the most recent and specific Safety Data Sheet (SDS) from your supplier. One of the most critical, yet often underestimated, characteristics of this ionic liquid is its moisture sensitivity. The tetrafluoroborate anion is susceptible to slow hydrolysis in the presence of water, which can lead to the formation of hydrogen fluoride (HF), a highly corrosive and toxic substance.[5] This reactivity underscores the necessity for stringent anhydrous handling techniques.

Section 2: Prudent Handling and Storage Protocols

The moisture sensitivity of this compound dictates that it must be handled under an inert atmosphere to prevent degradation and the formation of hazardous byproducts. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.

Glovebox Handling: The Gold Standard for Anhydrous Operations

A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon), offering the highest level of protection against moisture and oxygen.

Experimental Protocol: Handling Solid this compound in a Glovebox

-

Preparation: Ensure all glassware, spatulas, and other equipment are thoroughly dried in an oven (typically at >100°C) for several hours and then cooled in a desiccator before being transferred into the glovebox antechamber.[6][7] Porous materials like kimwipes should also be dried under vacuum.[8]

-

Transfer into Glovebox: Place the sealed container of this compound and all necessary dried equipment into the glovebox antechamber. Evacuate and backfill the antechamber with inert gas for a minimum of three cycles to remove atmospheric contaminants.[9]

-

Dispensing: Once inside the main chamber, carefully open the container. Use a clean, dry spatula to weigh the desired amount of the solid onto a pre-tared weighing paper or into a tared vial.

-

Sealing: Immediately and securely seal the stock container of the ionic liquid. If transferring to another vessel for a reaction, ensure that vessel is also under the inert atmosphere of the glovebox and can be securely sealed before removal.

-

Housekeeping: Clean any spills within the glovebox immediately using appropriate dry wipes. All waste materials should be collected in a designated, sealed container within the glovebox.[9]

Diagram 1: Glovebox Workflow for Handling Hygroscopic Solids

Caption: Transferring a solid using a Schlenk line and a solid addition tube.

Section 3: Reactivity and Stability Profile

Thermal Stability

Imidazolium-based ionic liquids are generally known for their high thermal stability. [10]However, the stability is highly dependent on the nature of the anion. For tetrafluoroborate salts, the decomposition pathway can involve the formation of volatile and corrosive species. [10]Isothermal thermogravimetric analysis (TGA) of 1-butyl-3-methylimidazolium tetrafluoroborate, a close analog, showed a conversion rate of 2.57% after 10 hours at 300°C in air. [10]The decomposition temperature is also influenced by the heating rate in TGA experiments. [9]In general, the thermal stability of imidazolium-based ionic liquids follows the trend: [NTf2]⁻ > [PF6]⁻ ≥ [BF4]⁻ > Cl⁻. [11]

Chemical Compatibility and Reactivity

This compound is incompatible with strong oxidizing agents and strong bases. [5]As previously mentioned, it is also sensitive to moisture. The hydrolysis of the tetrafluoroborate anion is a significant concern, particularly at elevated temperatures and under acidic conditions. [12][13]This reaction produces hydrofluoric acid, which is highly corrosive and can damage glassware and other laboratory equipment.

Section 4: Applications in Drug Development

The unique properties of ionic liquids, such as their low volatility, high thermal stability, and ability to dissolve a wide range of compounds, have made them attractive for various pharmaceutical applications. [14]

As Solvents for Active Pharmaceutical Ingredients (APIs)

Many APIs exhibit poor solubility in common organic solvents and water, which presents a significant challenge in their formulation and delivery. Imidazolium-based ionic liquids have shown promise as effective solvents for such poorly soluble drugs. [14]While specific solubility data for a wide range of APIs in this compound is not extensively published, related imidazolium tetrafluoroborate ionic liquids have been investigated. For example, they have been used in the synthesis of various APIs and have been shown to influence the crystallization and polymorphism of drugs like paracetamol. [15]

In Drug Delivery Systems

Ionic liquids are also being explored for their potential in enhancing drug delivery, particularly in transdermal applications. [14]Their ability to disrupt the stratum corneum, the main barrier of the skin, can improve the permeation of drugs. [16][17]The tunability of the cation and anion allows for the design of ionic liquids with specific properties for targeted drug delivery systems.

Section 5: Spill Management, Waste Disposal, and Decontamination

Proper management of spills and disposal of waste is paramount for laboratory safety and environmental protection.

Spill Response

In the event of a spill, the area should be evacuated, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container. [11]The spill area should then be decontaminated.

Waste Disposal Protocol

Waste containing this compound should be treated as hazardous waste.

Experimental Protocol: Neutralization and Disposal of [Edimim][BF4] Waste

-

Collection: Collect all waste containing the ionic liquid in a designated, labeled, and sealed container.

-

Cation Degradation (for aqueous waste): For aqueous waste streams, advanced oxidation processes like Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can be used to degrade the imidazolium cation. This should be performed in a fume hood with appropriate PPE.

-

Anion Hydrolysis and Neutralization:

-

In a fume hood, slowly add a weak base, such as sodium carbonate (soda ash) or calcium hydroxide (slaked lime), to the aqueous waste stream while stirring. [11] * This will promote the hydrolysis of the tetrafluoroborate anion and neutralize any resulting hydrofluoric acid.

-

Monitor the pH of the solution and continue adding the base until a neutral pH (between 6.0 and 8.0) is achieved.

-

-

Final Disposal: The neutralized solution should be collected in a hazardous waste container and disposed of according to institutional and local regulations. Solid waste should be disposed of as hazardous waste without pre-treatment.

Diagram 3: Waste Disposal Workflow

Caption: Decision tree for the disposal of this compound waste.

Conclusion

This compound is a versatile ionic liquid with significant potential in research and drug development. However, its safe and effective use is contingent upon a thorough understanding of its hazards, particularly its moisture sensitivity, and the strict adherence to appropriate handling and disposal protocols. By implementing the detailed procedures outlined in this guide, researchers can confidently and safely harness the unique properties of this compound, paving the way for innovation while maintaining the highest standards of laboratory safety.

References

-

Chemistry LibreTexts. (2024, October 15). Guides. Retrieved from [Link]

-

Freire, M. G., Neves, C. M. S. S., Marrucho, I. M., Coutinho, J. A. P., & Fernandes, A. M. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 114(11), 3744–3749. [Link]

-

Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

-

Forte, C., Pires, F. L., & Rebelo, L. P. N. (2020). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Molecules, 25(17), 3874. [Link]

-

Gómez-López, E., Oulego, P., Collado, S., & Díaz, M. (2019). Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation. Journal of Hazardous Materials, 365, 610–617. [Link]

-

Gómez-López, E., Oulego, P., Collado, S., & Díaz, M. (2018). Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation. Universidad Autónoma de Madrid. Retrieved from [Link]

-

Chiu, H.-C., & Morin, T. J. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Journal of Visualized Experiments, (97), e52609. [Link]

-

Martínez-Gutiérrez, E., Alda, M. L., & Paz, J. L. (2015). Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. Chemosphere, 136, 239–245. [Link]

-

Liu Laboratory. (n.d.). GLOVEBOX STANDARD OPERATING PROCEDURES. Retrieved from [Link]

-

Singh, A., & Sharma, P. (2019). Biomass waste dissolution with imidazole ionic liquids for biohydrogen production. International Journal of Hydrogen Energy, 44(29), 14647–14656. [Link]

-

Chikte, S. R., & Madhamshettiwar, S. V. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. Current World Environment, 19(3). [Link]

-

Nakashima, T., Kubota, T., & Kamiya, N. (2010). Application of Ionic Liquid as a Medium for Treating Waste Contaminated with UF4. Journal of Nuclear Science and Technology, 47(4), 369–372. [Link]

-

Chikte, S., & Madhamshettiwar, S. (2021). IONIC LIQUID 1-ETHYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE AS GREENER SOLVENT FOR DEGRADATION OF NYLON - 6. Journal of Advanced Scientific Research, 12(Special Issue 1), 306-311. [Link]

-

Gazdag, Z., Hanczné, E. L., & Bakó, J. (2021). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. International Journal of Molecular Sciences, 22(16), 8755. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Singh, A., & Sharma, P. (2019). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers in Energy Research, 7. [Link]

-

Liu Laboratory. (n.d.). GLOVEBOX STANDARD OPERATING PROCEDURES. Retrieved from [Link]

-

MSU Chemistry. (2016, November 8). Standard Operating Procedure: Glovebox Operation. Retrieved from [Link]

-

RoCo Global. (n.d.). This compound, >98%. Retrieved from [Link]

-

Saba, H., & Tariq, M. (2015). Physical properties and solubility parameters of 1-ethyl-3-methylimidazolium based ILs/DMSO mixtures at 298.15 K. Journal of Molecular Liquids, 209, 52-58. [Link]

-

Chikte, S. R., & Madhamshettiwar, S. V. (2024). Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. ResearchGate. Retrieved from [Link]

-

Freire, M. G. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids†. SciSpace. Retrieved from [Link]

-

Zhang, Q., & Yin, Y. (2018). This compound ionic liquid mixture as electrolyte for high-voltage supercapacitors. Journal of Solid State Electrochemistry, 22(8), 2491–2500. [Link]

-

Palm, R., Kurig, H., Tõnurist, K., Jänes, A., & Lust, E. (2012). Is the mixture of 1-ethyl-3-methylimidazolium tetrafluoroborate and 1-butyl-3-methylimidazolium tetrafluoroborate applicable as electrolyte in electrical double layer capacitors? Electrochemistry Communications, 22, 203–206. [Link]

-

Rai, V., & Singh, P. K. (2015). Reactive Molecular Dynamics Modeling of Collision-Induced Dissociation of 1-Ethyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid Ions. The Journal of Physical Chemistry A, 119(38), 9817–9827. [Link]

-

RoCo Global. (n.d.). Safety Data Sheet: 1-Ethyl-2,3-dimethyl-imidazolium tetrafluoroborate. Retrieved from [Link]

-

Gazdag, Z., Hanczné, E. L., & Bakó, J. (2021). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. International Journal of Molecular Sciences, 22(16), 8755. [Link]

-

Donnelly, R. F., & Singh, T. R. R. (2016). Transdermal Drug Delivery: Innovative Pharmaceutical Developments Based on Disruption of the Barrier Properties of the stratum corneum. Pharmaceutics, 8(1), 6. [Link]

-

Kim, Y.-C., Park, J.-H., & Prausnitz, M. R. (2012). Recent advances in transdermal drug delivery systems: a review. Journal of Pharmaceutical Investigation, 42(2), 67–79. [Link]

-

Wani, S. U. D., & Prausnitz, M. R. (2022). Transdermal Drug Delivery Systems: A Focused Review of the Physical Methods of Permeation Enhancement. Journal of Drug Delivery Science and Technology, 71, 103312. [Link]

-

Li, J., & Wang, Y. (2022). Noninvasive Novel Transdermal Drug Delivery System for Deep Drug Permeability. Advanced Science, 9(28), 2203176. [Link]

-

Prausnitz, M. R., & Langer, R. (2008). Transdermal drug delivery. Nature Biotechnology, 26(11), 1261–1268. [Link]

Sources

- 1. Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, >98% | IoLiTec [iolitec.de]

- 3. This compound | C7H13BF4N2 | CID 21977262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. iolitec.de [iolitec.de]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. GLOVEBOX STANDARD OPERATING PROCEDURES — Liu Laboratory [weiliulab.org]

- 8. ossila.com [ossila.com]

- 9. ucd.ie [ucd.ie]

- 10. sciensage.info [sciensage.info]

- 11. proionic.com [proionic.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 16. repositorio.uam.es [repositorio.uam.es]

- 17. Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate in Organic Solvents

Foreword: The Pivotal Role of Solubility in Ionic Liquid Applications

Welcome to a comprehensive exploration of the solubility characteristics of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate ([EDMIM][BF4]). As a Senior Application Scientist, I have frequently observed that a fundamental understanding of an ionic liquid's behavior in various solvents is a critical, yet often underestimated, prerequisite for successful application development. Whether you are a researcher in materials science, a chemist in drug development, or an engineer designing electrochemical systems, the solubility of your chosen ionic liquid dictates its processability, performance, and ultimately, its viability. This guide is designed to provide not just data, but a deeper, field-tested perspective on the causality behind the solubility of [EDMIM][BF4], empowering you to make informed decisions in your research and development endeavors.

Unveiling this compound: A Profile

This compound is a room-temperature ionic liquid (IL) that has garnered significant interest due to its unique physicochemical properties. Comprising an asymmetrically substituted imidazolium cation and a tetrafluoroborate anion, [EDMIM][BF4] exhibits a melting point of 104 °C and a density of approximately 1.21 g/cm³ at 25 °C.[1] Its molecular structure plays a crucial role in its solvent properties. The imidazolium core provides a delocalized positive charge, while the ethyl and methyl groups contribute to its organic character. The tetrafluoroborate anion is weakly coordinating, which influences the ionic liquid's viscosity and interactions with other molecules.

The Science of Solubility: A Mechanistic Perspective

The solubility of an ionic liquid in an organic solvent is governed by a delicate interplay of intermolecular forces. The adage "like dissolves like" provides a foundational understanding, but for ionic liquids, a more nuanced consideration of ion-dipole, hydrogen bonding, and van der Waals interactions is essential. The dissolution of [EDMIM][BF4] in a solvent can be conceptualized as a three-step process:

-